Fadolmidine

Description

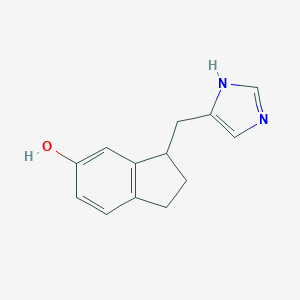

Structure

3D Structure

Properties

CAS No. |

189353-31-9 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

3-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1H-inden-5-ol |

InChI |

InChI=1S/C13H14N2O/c16-12-4-3-9-1-2-10(13(9)6-12)5-11-7-14-8-15-11/h3-4,6-8,10,16H,1-2,5H2,(H,14,15) |

InChI Key |

VTZPAJGVRWKMAG-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O |

Canonical SMILES |

C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O |

Synonyms |

2,3-dihydro-3-(1H-imidazol-4-ylmethyl)-1H-indan-5-ol fadolmidine MPV 2426 MPV-2426 MPV2426 radolmidine |

Origin of Product |

United States |

Foundational & Exploratory

Fadolmidine's Mechanism of Action in Spinal Analgesia: A Technical Guide

Introduction

Fadolmidine (formerly MPV-2426) is a potent and selective α2-adrenoceptor agonist developed specifically for spinal analgesia.[1][2] Its design as a polar molecule limits its ability to cross the blood-brain barrier, thereby concentrating its therapeutic effects within the spinal cord and minimizing systemic side effects commonly associated with other α2-agonists like clonidine and dexmedetomidine.[1][3][4] This guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning this compound's analgesic properties, intended for researchers, scientists, and professionals in drug development.

Core Mechanism: α2-Adrenoceptor Agonism

This compound exerts its analgesic effects primarily through the activation of α2-adrenergic receptors (α2-ARs) within the dorsal horn of the spinal cord.[4][5] These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi).[6][7] this compound is a full agonist with high affinity for all three subtypes of human α2-adrenoceptors (α2A, α2B, and α2C).[8]

The activation of spinal α2-ARs by this compound initiates a signaling cascade that ultimately suppresses the transmission of pain signals to higher brain centers.[4][9] This is achieved through both presynaptic and postsynaptic inhibition.

Presynaptic Inhibition

At the presynaptic terminals of primary afferent nociceptors (pain-sensing neurons), this compound binding to α2-ARs leads to:

-

Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[4]

-

Modulation of Ion Channels: This reduction in cAMP and subsequent decrease in Protein Kinase A (PKA) activity leads to the inhibition of voltage-gated calcium channels (VGCCs).[4]

-

Reduced Neurotransmitter Release: The diminished influx of calcium ions into the presynaptic terminal suppresses the release of excitatory neurotransmitters, such as glutamate and substance P, which are crucial for transmitting nociceptive signals to second-order neurons in the dorsal horn.[4][10]

Postsynaptic Inhibition

On the postsynaptic membrane of second-order spinal neurons, this compound's activation of α2-ARs causes:

-

Hyperpolarization: The βγ subunits of the activated Gi protein directly open G-protein-coupled inwardly rectifying potassium (GIRK) channels.[11]

-

Decreased Neuronal Excitability: The resulting efflux of potassium ions hyperpolarizes the postsynaptic neuron, making it less likely to reach the threshold for firing an action potential and propagating the pain signal.[9][12]

Visualization of this compound's Core Signaling Pathway

Caption: this compound's dual mechanism of spinal analgesia.

Pharmacological Profile and Selectivity

This compound's efficacy and safety profile are largely dictated by its receptor binding affinities and pharmacokinetic properties.

Receptor Binding Affinity

Studies have shown that this compound is a potent full agonist at all three human α2-adrenoceptor subtypes (A, B, and C).[8] While it is highly selective for α2-ARs, it does not exhibit significant subtype selectivity.[2] It also demonstrates agonism at α1-adrenoceptors, but at a lower potency.[8] Interestingly, some binding affinity for the 5-HT3 receptor has been observed, but this does not appear to translate to significant hemodynamic effects in vivo.[13]

| Receptor Subtype | EC50 (nM) | Agonist Efficacy |

| Human α2A-AR | 0.4 | Full |

| Human α2B-AR | 4.9 | Full |

| Human α2C-AR | 0.5 | Full |

| Human α1A-AR | 22 | Full |

| Human α1B-AR | 3.4 | Full |

Data compiled from Lehtimäki et al., 2008.[8]

Pharmacokinetic Advantages

A key feature of this compound is its polar nature, which limits its systemic distribution and penetration of the blood-brain barrier.[2][4] Following intrathecal administration, plasma concentrations of this compound remain very low.[1][5][14] This localized action within the spinal cord is crucial for its favorable side-effect profile, resulting in significantly less sedation and hemodynamic depression (hypotension and bradycardia) at analgesic doses compared to more lipophilic α2-agonists like dexmedetomidine and clonidine.[1][2][3][15]

Preclinical Efficacy and Safety

Extensive preclinical studies in various animal models have demonstrated this compound's potent analgesic effects and favorable safety profile.

Analgesic Efficacy

Intrathecal administration of this compound produces dose-dependent antinociception in models of:

Its antinociceptive potency is comparable to that of dexmedetomidine.[2]

Synergistic Effects

This compound exhibits a synergistic analgesic effect when co-administered with local anesthetics like bupivacaine.[1][5][14] This combination enhances the magnitude and duration of the sensory and motor block, allowing for dose reduction of both drugs and potentially improving the overall safety and efficacy of spinal anesthesia.[5][14]

Safety Profile

At analgesic doses administered intrathecally, this compound induces only minor effects on blood pressure and heart rate.[1][3] While high spinal doses can induce sedation, hypothermia, and mydriasis, these effects occur at dose ranges significantly higher than those required for analgesia, a clear advantage over clonidine and dexmedetomidine.[1][15] Urodynamic studies in rats have shown that at analgesic doses, the effects on voiding cycles are mild.[13]

Experimental Protocols for Assessing Spinal Analgesia

The investigation of this compound's mechanism of action relies on a suite of established in vivo and in vitro experimental models.

In Vivo Assessment of Antinociception

1. Intrathecal Catheterization:

-

Objective: To enable direct and repeated administration of substances into the subarachnoid space of the spinal cord.

-

Procedure (Rat Model):

-

Anesthetize the animal (e.g., with isoflurane).

-

Make a small incision over the cisterna magna.

-

Carefully insert a polyethylene catheter (e.g., PE-10) into the subarachnoid space and advance it to the desired spinal level (typically the lumbar enlargement).

-

Secure the catheter in place and externalize it at the back of the neck.

-

Allow the animal to recover for several days before drug administration.

-

2. Nociceptive Behavioral Assays:

-

Tail-Flick Test (Thermal Nociception):

-

Von Frey Test (Mechanical Allodynia):

-

Place the animal on an elevated mesh platform.

-

Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

-

Determine the filament that elicits a paw withdrawal response (the 50% withdrawal threshold).

-

An increase in the withdrawal threshold indicates a reduction in mechanical sensitivity.[16]

-

Visualization of Experimental Workflow for In Vivo Antinociception Testing

Caption: Workflow for in vivo assessment of spinal analgesia.

In Vitro Electrophysiological Recordings

Objective: To directly measure the effects of this compound on the electrical properties of dorsal horn neurons.

-

Spinal Cord Slice Preparation:

-

Euthanize a rodent and rapidly dissect the spinal cord.

-

Prepare transverse slices (300-500 µm) of the lumbar spinal cord using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

Transfer slices to a recording chamber continuously perfused with oxygenated aCSF.

-

-

Patch-Clamp Electrophysiology:

-

Visualize dorsal horn neurons using infrared differential interference contrast (IR-DIC) microscopy.

-

Use a glass micropipette to form a high-resistance seal ("gigaseal") with the membrane of a target neuron.

-

Record spontaneous and evoked postsynaptic currents (sPSCs and ePSCs) in voltage-clamp mode or action potential firing in current-clamp mode.

-

Bath-apply this compound to the slice and record changes in neuronal activity. A reduction in the frequency and amplitude of excitatory postsynaptic currents (EPSCs) would be expected.[17][18]

-

Future Directions and Clinical Implications

The unique pharmacological profile of this compound, characterized by potent, localized spinal analgesia with minimal systemic side effects, positions it as a promising candidate for various clinical applications.[1][3] Its synergistic interaction with local anesthetics suggests a valuable role as an adjuvant in spinal anesthesia, potentially improving postoperative pain control while reducing the required doses of both drugs.[5][14]

Further research should continue to explore the precise roles of the different α2-AR subtypes in mediating this compound's effects and to investigate its efficacy in a broader range of chronic pain conditions. The development of this compound represents a significant step towards achieving targeted and safer spinal analgesia.

References

-

Leino, T. (2021). This compound – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. UTUPub. [Link]

-

Pertovaara, A. (2006). Antinociceptive Properties of this compound (MPV‐2426), a Novel α2‐Adrenoceptor Agonist. CNS Drug Reviews, 10(3), 217-228. [Link]

-

Leino, T., Viitamaa, T., Haapalinna, A., & Pesonen, U. (2020). This compound - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology, 882, 173296. [Link]

-

Leino, T., Viitamaa, T., Salonen, J. S., Pesonen, U., & Haapalinna, A. (2021). Effects of this compound, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives, 9(4), e00830. [Link]

-

Bahremand, A., & Nasrabady, S. E. (2019). Spinal α2-adrenoceptors and neuropathic pain modulation; therapeutic target. British Journal of Pharmacology, 176(14), 2417-2429. [Link]

-

Fairbanks, C. A. (2003). Spinal delivery of analgesics in experimental models of pain and analgesia. Advanced Drug Delivery Reviews, 55(8), 1007-1041. [Link]

-

Lehtimäki, J., Leino, T., Koivisto, A., Viitamaa, T., Lehtimäki, T., Haapalinna, A., Kuokkanen, K., & Virtanen, R. (2009). In vitro and in vivo profiling of this compound, a novel potent alpha(2)-adrenoceptor agonist with local mode of action. European Journal of Pharmacology, 601(1-3), 80-87. [Link]

-

Leino, T., Lehtimäki, J., Koivisto, A., Haapalinna, A., & Pesonen, U. (2020). This compound - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology, 882, 173296. [Link]

-

Leino, T., Viitamaa, T., Salonen, J. S., Pesonen, U., & Haapalinna, A. (2021). Effects of this compound, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives, 9(4), e00830. [Link]

-

Wikipedia contributors. (2023, December 2). Alpha-2 adrenergic receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

-

Hasan, M. M., & Islam, M. N. (2019). Experimental spinal cord injury and behavioral tests in laboratory rats. Journal of visualized experiments : JoVE, (145), 10.3791/58811. [Link]

-

Stone, L. S., MacMillan, L. B., Kitto, K. F., Limbird, L. E., & Wilcox, G. L. (1997). The alpha2a adrenergic receptor subtype mediates spinal analgesia evoked by alpha2 agonists and is necessary for spinal adrenergic-opioid synergy. The Journal of neuroscience : the official journal of the Society for Neuroscience, 17(18), 7157–7165. [Link]

-

Ninja Nerd. (2018, February 28). Neurology | Adrenergic Receptors [Video]. YouTube. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., Li, M., Wang, Y., & Ma, Z. (2024). Alpha 2-adrenoceptor participates in anti-hyperalgesia by regulating metabolic demand. Frontiers in Molecular Neuroscience, 17, 1354381. [Link]

-

Leino, T., Viitamaa, T., Haapalinna, A., Lehtimäki, J., & Virtanen, R. (2009). Pharmacological profile of intrathecal this compound, a alpha2-adrenoceptor agonist, in rodent models. Naunyn-Schmiedeberg's archives of pharmacology, 380(6), 539–550. [Link]

-

Avdoshina, V., & Sdrulla, A. D. (2023). An electrophysiologist's guide to dorsal horn excitability and pain. Frontiers in Pain Research, 4, 1199349. [Link]

-

NYSORA. (2019, June 18). Analgesic Adjuvants in the Peripheral Nervous System. [Link]

Sources

- 1. utupub.fi [utupub.fi]

- 2. Antinociceptive Properties of this compound (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound – an alpha2-adrenoceptor agonist for spinal analgesia : analgesic effect and safety in preclinical in vivo models - UTUPub [utupub.fi]

- 4. Spinal α2‐adrenoceptors and neuropathic pain modulation; therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. In vitro and in vivo profiling of this compound, a novel potent alpha(2)-adrenoceptor agonist with local mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.umn.edu [experts.umn.edu]

- 10. nysora.com [nysora.com]

- 11. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spinal delivery of analgesics in experimental models of pain and analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of this compound, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological profile of intrathecal this compound, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Experimental spinal cord injury and behavioral tests in laboratory rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Alpha 2-adrenoceptor participates in anti-hyperalgesia by regulating metabolic demand [frontiersin.org]

- 18. Frontiers | An electrophysiologist’s guide to dorsal horn excitability and pain [frontiersin.org]

Fadolmidine: A Technical Guide to a Peripherally-Restricted Alpha-2 Adrenoceptor Agonist for Targeted Analgesia

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Fadolmidine (formerly MPV-2426) is a potent and selective full agonist of the alpha-2 (α2) adrenergic receptors, engineered with a unique molecular profile that limits its systemic activity.[1][2] Developed specifically for spinal analgesia, its key characteristic is a polar nature that restricts its passage across the blood-brain barrier, thereby concentrating its therapeutic action within the spinal cord.[2][3][4] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization. It aims to serve as a critical resource for scientists investigating targeted analgesic therapies with improved safety profiles.

Introduction: The Rationale for a Site-Specific α2-Agonist

Alpha-2 adrenoceptor agonists, such as clonidine and dexmedetomidine, are well-established therapeutic agents used for their sedative, analgesic, and sympatholytic effects.[5][6] Their primary mechanism involves stimulating α2-adrenoceptors in the central nervous system (CNS) and the dorsal horn of the spinal cord.[5][7][8] Activation of these G-protein coupled receptors inhibits norepinephrine release from presynaptic neurons and hyperpolarizes postsynaptic neurons, leading to a reduction in nociceptive signaling.[5][9]

However, the clinical utility of traditional α2-agonists is often limited by dose-dependent systemic side effects, including hypotension, bradycardia, and profound sedation, which arise from their widespread distribution and action within the brain.[10][11] this compound was developed to overcome this limitation. By designing a molecule with poor CNS penetration, the goal was to achieve potent, localized spinal analgesia without the significant central sedative and cardiovascular side effects associated with systemically active α2-agonists.[2][10] Preclinical studies in various animal models have shown that intrathecally administered this compound produces analgesia comparable in potency to dexmedetomidine but with a markedly wider safety margin.[2][10][11]

Molecular Profile and Physicochemical Properties

This compound is an imidazole-derived compound, structurally related to medetomidine.[1] Its distinct physicochemical properties are central to its pharmacological profile.

| Property | Value | Source |

| IUPAC Name | 3-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1H-inden-5-ol | [12] |

| Molecular Formula | C₁₃H₁₄N₂O | [12][13] |

| Molar Mass | 214.26 g/mol | [12][13] |

| Development Code | MPV-2426, Radolmidine | [1][12] |

| Key Feature | Polar molecule with limited ability to cross the blood-brain barrier. | [2][3] |

Mechanism of Action: Selective Targeting of α2-Adrenoceptors

This compound exerts its effects through high-affinity binding and activation of all three subtypes of the α2-adrenoceptor: α2A, α2B, and α2C.[4][14] These receptors are coupled to inhibitory G-proteins (Gαi/o).[15]

Receptor Binding and Activation

In vitro studies using transfected cell lines have demonstrated that this compound is a potent, full agonist.[4][14] Its activation of the receptor initiates a downstream signaling cascade that is characteristic of Gαi/o-coupled receptors.

| Receptor Subtype (Human) | Efficacy (EC₅₀) |

| α2A-Adrenoceptor | 0.4 nM |

| α2B-Adrenoceptor | 4.9 nM |

| α2C-Adrenoceptor | 0.5 nM |

| Source: Lehtimäki et al., 2008 | [4] |

In addition to its primary targets, this compound also shows full agonism at human α1A and α1B adrenoceptors, though with lower potency (EC₅₀ values of 22 nM and 3.4 nM, respectively).[4] However, its primary analgesic effects are attributed to its action on α2-receptors in the spinal cord.

Downstream Signaling Pathway

The binding of this compound to the α2-adrenoceptor triggers the following key intracellular events:

-

G-Protein Activation: The Gαi subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[15]

-

Modulation of Ion Channels: The Gβγ subunit can directly modulate ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to potassium efflux and hyperpolarization of the neuronal membrane, reducing neuronal excitability.

This cascade ultimately results in the presynaptic inhibition of neurotransmitter release (including substance P and glutamate) and postsynaptic hyperpolarization in the dorsal horn of the spinal cord, effectively dampening the transmission of pain signals.[7]

Pharmacological Profile: Efficacy with Reduced Systemic Burden

The defining feature of this compound is its favorable separation of potent local analgesia from systemic side effects.

Pharmacodynamics

-

Analgesia: When administered via intrathecal (i.t.) or epidural routes, this compound produces robust, dose-dependent antinociception in animal models of acute thermal, mechanical, inflammatory, and neuropathic pain.[2][10] Its analgesic potency is on par with that of dexmedetomidine.[2]

-

Sedation: In stark contrast to its analgesic effects, this compound is significantly less sedating than dexmedetomidine and clonidine at equianalgesic spinal doses.[2][10][11] This is attributed to its low concentration in the brain following spinal administration.[11]

-

Cardiovascular Effects: At therapeutic analgesic doses, intrathecal this compound has minor effects on blood pressure and heart rate compared to the pronounced hypotension and bradycardia often seen with other α2-agonists.[10][16]

Pharmacokinetics

The pharmacokinetic profile of this compound underpins its safety advantages.

-

Absorption and Distribution: Following intrathecal administration, systemic absorption is very low.[10][17] Its polar structure significantly limits its ability to cross the blood-brain barrier, effectively confining its distribution to the spinal compartment.[3][4] This compartmentalization is the primary reason for the observed dissociation between its potent spinal analgesia and weak central effects.[2]

-

Metabolism and Excretion: Detailed metabolic pathways in humans have not been fully elucidated due to its early stage of development.

Experimental Characterization: Protocols and Methodologies

The pharmacological profile of this compound was established using a series of standard in vitro and in vivo assays. The following represents a logical workflow for characterizing a novel α2-adrenoceptor agonist.

In Vitro Assay: Radioligand Binding for Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound (this compound) for the target receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α2A, α2B, and α2C adrenoceptor subtypes.

Materials:

-

Cell membranes from CHO or HEK cells stably expressing human α2A, α2B, or α2C receptors.

-

Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (a known α2-antagonist).

-

Test Compound: this compound, serially diluted.

-

Non-specific binding control: High concentration of a non-labeled antagonist (e.g., phentolamine).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

Protocol:

-

Preparation: Prepare serial dilutions of this compound in binding buffer.

-

Incubation: In a 96-well plate, combine cell membranes (e.g., 10-20 µg protein), a fixed concentration of [³H]-Rauwolscine (near its Kd), and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (with phentolamine).

-

Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC₅₀ (concentration of this compound that inhibits 50% of specific binding) and subsequently the Ki value.

In Vitro Assay: [³⁵S]GTPγS Binding for Functional Activity (EC₅₀)

This functional assay measures the activation of G-proteins upon agonist binding to the receptor, providing a direct readout of potency (EC₅₀) and efficacy.

Objective: To determine this compound's ability to activate Gαi/o proteins coupled to α2-adrenoceptors.

Materials:

-

Cell membranes expressing the receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (to ensure G-proteins are in an inactive state).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Protocol:

-

Preparation: Prepare serial dilutions of this compound.

-

Pre-incubation: Incubate cell membranes with GDP (e.g., 10 µM) for 15-20 minutes on ice to facilitate the exchange of any bound GTP.

-

Reaction: Add the membrane/GDP mixture to wells containing serial dilutions of this compound.

-

Initiation: Start the reaction by adding a fixed concentration of [³⁵S]GTPγS.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Harvesting: Stop the reaction and harvest the bound [³⁵S]GTPγS onto glass fiber filters as described in the binding assay protocol.

-

Quantification: Measure radioactivity using a scintillation counter.

-

Analysis: Plot the stimulated binding (in CPM or as a percentage of maximal response) against the log concentration of this compound. Use a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist).[18]

In Vivo Assay: Rat Tail-Flick Test for Spinal Analgesia

This is a classic test for assessing the antinociceptive properties of a compound against thermal pain, primarily mediated at the spinal level.

Objective: To evaluate the analgesic efficacy of intrathecally administered this compound.

Materials:

-

Adult male Sprague-Dawley rats.

-

Intrathecal (i.t.) catheters, pre-implanted at the lumbar level.

-

Tail-flick analgesia meter (which applies a focused beam of radiant heat to the tail).

-

Test Compound: this compound dissolved in a sterile vehicle (e.g., saline).

-

Vehicle control.

Protocol:

-

Acclimatization: Allow rats to acclimate to the testing environment and restraining device.

-

Baseline Measurement: Measure the baseline tail-flick latency for each rat. The heat source is focused on the ventral surface of the tail, and the time taken for the rat to flick its tail away is recorded. A cut-off time (e.g., 10-12 seconds) must be used to prevent tissue damage.

-

Administration: Administer this compound or vehicle via the i.t. catheter in a small volume (e.g., 10 µL), followed by a flush.

-

Post-treatment Testing: Measure the tail-flick latency at set time points after administration (e.g., 15, 30, 60, 90, 120 minutes).

-

Analysis: Convert the raw latency scores into a percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. This normalizes the data and allows for comparison between groups. Plot the %MPE over time to determine the peak effect and duration of action.

Therapeutic Potential and Clinical Context

This compound was developed with the clear therapeutic goal of providing segmentally restricted spinal analgesia for the management of somatic and visceral pain.[2] Its potential applications include:

-

Postoperative Pain Management: As an adjuvant to local anesthetics or opioids in epidural or intrathecal infusions.

-

Chronic Pain States: For conditions where localized spinal analgesia is desirable, potentially reducing the need for systemic opioids.

-

Veterinary Medicine: Similar to other α2-agonists like medetomidine, it could find use for sedation and analgesia in animals.[7][19]

While this compound demonstrated a promising preclinical profile, it has not advanced to late-stage clinical development and currently has no approved medical indications.[1]

Conclusion and Future Directions

This compound represents a successful application of rational drug design, creating an α2-adrenoceptor agonist that spatially confines its therapeutic action to the spinal cord. Its key innovation lies in its physicochemical properties that limit BBB penetration, thereby uncoupling potent analgesia from dose-limiting systemic side effects like sedation and hypotension. The preclinical data strongly support its proof-of-concept as a site-specific analgesic. While its clinical development has not progressed, the principles underlying its design remain highly relevant. Future research in this area may focus on developing other peripherally-restricted agonists targeting various receptor systems involved in nociception, offering new avenues for safer and more effective pain management.

References

- Golan, D. E., & Tashjian, A. H. (2017). Principles of Pharmacology: The Pathophysiologic Basis of Drug Therapy. Wolters Kluwer.

-

Nguyen, V., Tiemann, D., Park, E., & Salehi, A. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress, 62(1), 31–39. [Link][5][6]

-

ResearchGate. (n.d.). In vitro and in vivo profiling of this compound, a novel potent α2-adrenoceptor agonist with local mode of action. Request PDF. Retrieved from [Link][14]

-

Pertovaara, A. (2004). Antinociceptive Properties of this compound (MPV-2426), a Novel α2-Adrenoceptor Agonist. CNS Drug Reviews, 10(2), 117–126. [Link][2]

-

Leino, T. (2021). This compound – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. University of Turku. [Link][10]

-

PubChem. (n.d.). This compound hydrochloride, (R)-. Retrieved from [Link][20]

-

ResearchGate. (n.d.). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Retrieved from [Link][21]

-

Hieble, J. P., & Ruffolo, R. R. (1997). α-Adrenoceptor assays. Current Protocols in Pharmacology, 1, Unit 4.6. [Link][22]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link][23]

-

ResearchGate. (n.d.). In vitro potency and intrinsic activity of alpha2-adrenoceptor agonists. Scientific Diagram. Retrieved from [Link][18]

-

Millan, M. J., & Newman-Tancredi, A. (2000). Interest of alpha2-adrenergic agonists and antagonists in clinical practice: background, facts and perspectives. Journal of Psychopharmacology, 14(3), 232-243. [Link][24]

-

ResearchGate. (n.d.). Alpha 2 adrenoceptor agonist - Dexmedetomidine role in anaesthesia and intensive care: A clinical review. Retrieved from [Link]

-

Wikipedia. (n.d.). Alpha-adrenergic agonist. Retrieved from [Link][15]

-

Leino, T., Viitamaa, T., Salonen, J. S., Pesonen, U., & Haapalinna, A. (2021). Effects of this compound, an α2-adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives, 9(4), e00830. [Link][3]

-

Lehtimäki, J., Leino, T., Koivisto, A., Viitamaa, T., Lehtimäki, T., Haapalinna, A., Kuokkanen, K., & Virtanen, R. (2008). In vitro and in vivo profiling of this compound, a novel potent alpha(2)-adrenoceptor agonist with local mode of action. European Journal of Pharmacology, 599(1-3), 65–71. [Link][4]

-

Leino, T., Viitamaa, T., Haapalinna, A., Lehtimäki, J., & Virtanen, R. (2009). Pharmacological profile of intrathecal this compound, a alpha2-adrenoceptor agonist, in rodent models. Naunyn-Schmiedeberg's Archives of Pharmacology, 380(6), 539–550. [Link][11]

-

D'Agostino, G., De Dea, E., Bernardini, D., & Spadavecchia, C. (2022). Dexmedetomidine Versus Clonidine as an Adjuvant to Lidocaine Spinal Anesthesia in an Ovine Experimental Model. Animals, 12(10), 1297. [Link]

-

Lehtimäki, J., Leino, T., Viitamaa, T., Lehtimäki, T., Haapalinna, A., & Virtanen, R. (2020). This compound - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology, 882, 173296. [Link][16]

-

Sleigh, J., Harvey, M., & Denny, S. (2014). Pharmacology of Alpha-2 Agonists Applied to Sedation, Sleep, and Analgesia. Current Pharmaceutical Design, 20(2), 298-303. [Link]

-

Sinclair, M. D. (2003). A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice. The Canadian Veterinary Journal, 44(11), 885–897. [Link][7]

-

Leino, T., Viitamaa, T., Salonen, J. S., Pesonen, U., & Haapalinna, A. (2021). Effects of this compound, an α2-adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives, 9(4), e00830. [Link][17]

-

Lamont, L. (2011). Alpha-2 agonists and analgesia (Proceedings). DVM360. [Link][8]

-

Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives. (2006). Veterinary Information Network. [Link][19]

-

Zhang, X., et al. (2022). The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Molecules, 27(19), 6667. [Link][25]

-

Semantic Scholar. (n.d.). Effects of this compound, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Retrieved from [Link][26]

-

Stone, L. S., et al. (2009). Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. Neuroscience, 164(2), 949–959. [Link][9]

-

Doxey, J. C., Roach, A. G., & Smith, C. F. (1985). Studies of alpha 2-adrenoceptor antagonist potency in vitro: comparisons in tissues from rats, rabbits, dogs and humans. Clinical Science, 68(Suppl 10), 21s–24s. [Link][27]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Antinociceptive Properties of this compound (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo profiling of this compound, a novel potent alpha(2)-adrenoceptor agonist with local mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-2 adrenergic receptor agonists: a review of current clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dvm360.com [dvm360.com]

- 9. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. utupub.fi [utupub.fi]

- 11. Pharmacological profile of intrathecal this compound, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | C13H14N2O | CID 6433098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | TargetMol [targetmol.com]

- 14. researchgate.net [researchgate.net]

- 15. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 16. This compound - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of this compound, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives - WSAVA2005 - VIN [vin.com]

- 20. This compound hydrochloride, (R)- | C13H15ClN2O | CID 76961047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. GSRS [gsrs.ncats.nih.gov]

- 24. Interest of alpha2-adrenergic agonists and antagonists in clinical practice: background, facts and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening [mdpi.com]

- 26. Effects of this compound, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs | Semantic Scholar [semanticscholar.org]

- 27. Studies of alpha 2-adrenoceptor antagonist potency in vitro: comparisons in tissues from rats, rabbits, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Fadolmidine: A Pharmacological Deep Dive into a Peripherally-Restricted α2-Adrenoceptor Agonist for Spinal Analgesia

This technical guide provides a comprehensive analysis of the pharmacological profile of Fadolmidine (formerly MPV-2426), a novel α2-adrenoceptor agonist. Designed for drug development professionals and researchers, this document synthesizes preclinical data to elucidate the molecule's mechanism of action, receptor specificity, pharmacokinetic/pharmacodynamic relationships, and safety profile. The focus is on the scientific rationale behind its development for localized spinal analgesia, highlighting its advantages over existing therapies.

Introduction: The Rationale for a Peripherally-Acting α2-Agonist

Pharmacological activation of α2-adrenoceptors is a well-established strategy for inducing analgesia, sedation, and sympatholysis.[1][2] Agonists like clonidine and the highly selective dexmedetomidine are used in clinical settings, often as adjuvants in anesthesia and for pain management.[1][3] However, their utility is frequently limited by systemic side effects, including hypotension, bradycardia, and profound sedation, which stem from their action on central and peripheral receptors.[1][2]

This compound was specifically engineered to overcome these limitations. It is a polar α2-adrenoceptor agonist developed for local administration, primarily intrathecal or epidural, to achieve potent spinal analgesia with minimal systemic exposure and consequently, a wider safety margin.[1][2] Its unique physicochemical properties restrict its distribution from the site of administration, offering the potential for targeted pain relief without the dose-limiting side effects of more lipophilic compounds.[1][4]

Molecular Pharmacology: Receptor Interaction and Signaling

The foundational characteristics of this compound are defined by its high affinity and functional efficacy at its molecular targets.

Receptor Binding Affinity and Selectivity

This compound is a potent and high-affinity α2-adrenoceptor agonist. In vitro studies using transfected cell lines have demonstrated that it binds effectively to all three human α2-adrenoceptor subtypes (α2A, α2B, and α2C).[5] While highly selective for the α2-adrenoceptor class, it does not show significant subtype selectivity within this class.[4] Interestingly, this compound also exhibits activity at α1-adrenoceptors, though with lower potency compared to its α2-adrenoceptor agonism.[5] Some partial agonism has also been noted at the 5-HT₃ receptor, though this has not translated to significant hemodynamic effects in vivo.[6]

Table 1: In Vitro Receptor Activity Profile of this compound

| Receptor Subtype | Assay System | Activity | Potency (EC₅₀) | Reference |

| Human α2A-Adrenoceptor | Transfected CHO cells | Full Agonist | 0.4 nM | [5] |

| Human α2B-Adrenoceptor | Transfected CHO cells | Full Agonist | 4.9 nM | [5] |

| Human α2C-Adrenoceptor | Transfected CHO cells | Full Agonist | 0.5 nM | [5] |

| Rodent α2D-Adrenoceptor | Rat Vas Deferens | Full Agonist | 6.4 nM | [5] |

| Human α1A-Adrenoceptor | Human LNCaP cells | Full Agonist | 22 nM | [5] |

| Human α1B-Adrenoceptor | Transfected HEK cells | Full Agonist | 3.4 nM | [5] |

| 5-HT₃ Receptor | Transfected cells | Partial Agonist | - | [6] |

Mechanism of Action: The α2-Adrenoceptor Signaling Cascade

Like other α2-agonists, this compound's effects are mediated through its interaction with G-protein coupled receptors (GPCRs). Activation of presynaptic α2-adrenoceptors on nociceptive primary afferent terminals in the dorsal horn of the spinal cord is a key mechanism for its analgesic effect. This activation inhibits the release of excitatory neurotransmitters such as glutamate and substance P, thereby dampening the transmission of pain signals to higher brain centers.

The signaling pathway involves the Gi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

Caption: this compound's activation of presynaptic α2-adrenoceptors.

Pharmacokinetics: A Profile Designed for Local Action

The clinical utility of this compound is intrinsically linked to its pharmacokinetic profile, which is characterized by poor systemic distribution following spinal administration.

-

Low Systemic Exposure: Following intrathecal administration in preclinical models, plasma concentrations of this compound are very low.[1][7][8] This is a critical feature, as it minimizes the potential for systemic side effects.

-

Poor Blood-Brain Barrier Penetration: As a polar molecule, this compound does not readily cross the blood-brain barrier.[4][7] This property is fundamental to its improved safety profile, as it limits the sedative and cardiovascular effects typically mediated by α2-agonists acting within the brainstem.[5][9]

This pharmacokinetic profile ensures that the drug's primary site of action is confined to the spinal cord, providing targeted analgesia.

Preclinical Pharmacodynamics: Efficacy and Safety

Extensive in vivo studies in rodent and canine models have characterized the pharmacodynamic effects of this compound, consistently demonstrating potent, localized analgesia with a superior side-effect profile compared to other α2-agonists.

Analgesic Efficacy

Intrathecally administered this compound produces robust, dose-dependent antinociception in a variety of pain models, including those for acute thermal pain, inflammatory pain, postoperative pain, and neuropathic pain.[4] Its analgesic potency is generally comparable to that of dexmedetomidine when administered via the same route.[4]

-

Synergistic Effects: When co-administered intrathecally with the local anesthetic bupivacaine, this compound produces a synergistic analgesic effect.[1][7][10] This interaction enhances the magnitude and duration of the sensory and motor block, allowing for dose reduction of both compounds and potentially improving the overall safety and efficacy of spinal anesthesia.[7][8][10]

Comparative Safety Profile

The key differentiator for this compound is its favorable safety margin. At analgesic doses delivered intrathecally, it induces significantly fewer systemic side effects than equianalgesic doses of dexmedetomidine or clonidine.[1][2][4]

-

Cardiovascular Effects: While all α2-agonists can cause hypotension and bradycardia, these effects are markedly less pronounced with intrathecal this compound at analgesic doses.[1][4][9] It induces only minor effects on blood pressure and a decrease in heart rate, in contrast to the significant hemodynamic depression often seen with clonidine and dexmedetomidine.[1][6]

-

CNS Effects: this compound produces considerably less sedation than dexmedetomidine.[4][5] Other CNS-mediated effects like mydriasis and hypothermia are only observed at high spinal doses, well above the analgesic range.[1][9]

-

Other Systemic Effects: At analgesic doses, this compound has only modest effects on kidney function and urodynamics.[6]

Table 2: Comparative Effects of Intrathecal α2-Agonists in Preclinical Models

| Effect | This compound | Dexmedetomidine | Clonidine | Reference |

| Analgesic Potency | Potent | Potent | Potent | [1][4] |

| Sedation | Weak at analgesic doses | Potent | Potent | [4][9] |

| Hypotension | Minor at analgesic doses | Significant | Significant | [1][9] |

| Bradycardia | Mild to Moderate | Significant | Significant | [1][9] |

| Systemic Exposure | Very Low | Higher | Higher | [1][7] |

Key Experimental Methodologies

The characterization of this compound's pharmacological profile relies on a suite of standardized in vitro and in vivo assays. Understanding these methods is crucial for interpreting the data and appreciating the molecule's unique properties.

In Vitro Assay: Receptor Binding

The affinity of a ligand for its receptor is a fundamental parameter. Radioligand binding assays are used to determine the binding affinity (Ki) of this compound for various receptors.

Causality: This assay is essential to confirm the primary molecular target of the drug and to assess its selectivity. By competing with a known radiolabeled ligand, the affinity of the unlabeled test compound (this compound) can be quantified. High affinity for α2-adrenoceptors confirms its on-target activity, while lower affinity for other receptors indicates selectivity.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: Radioligand Binding Assay

-

Membrane Preparation: Homogenize cells or tissues expressing the target α2-adrenoceptor subtype and isolate the membrane fraction by centrifugation.

-

Reaction Setup: In assay tubes, combine the prepared membranes, a fixed concentration of a suitable α2-adrenoceptor radioligand (e.g., [³H]rauwolscine), and varying concentrations of unlabeled this compound.[11]

-

Incubation: Allow the reaction to reach equilibrium at a controlled temperature (e.g., 25°C).

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a binding affinity constant (Ki).

In Vivo Assay: Spinal Analgesia (Rat Tail-Flick Test)

This model assesses spinally-mediated thermal nociception and is a classic test for evaluating the efficacy of analgesics.[12][13]

Causality: The tail-flick reflex is a spinal reflex. An increase in the latency (time) for the animal to flick its tail away from a noxious heat source indicates an antinociceptive effect at the spinal level. This makes it an ideal model for testing drugs like this compound that are administered intrathecally to target the spinal cord.

Step-by-Step Protocol: Rat Tail-Flick Test

-

Animal Preparation: Use rats surgically implanted with chronic intrathecal (i.t.) catheters for precise drug delivery to the spinal cord. Allow animals to recover fully from surgery.

-

Baseline Measurement: Gently restrain the rat and measure the baseline tail-flick latency by applying a focused beam of high-intensity light to the ventral surface of the tail. An automated timer starts with the light and stops when the rat flicks its tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer this compound, vehicle control, or a reference compound (e.g., dexmedetomidine) via the i.t. catheter, followed by a small flush of sterile saline.[7]

-

Post-Treatment Testing: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency again.[14]

-

Data Analysis: Convert the raw latency data into a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. This normalizes the data and allows for comparison between different animals and treatment groups. Plot the %MPE over time to determine the peak effect and duration of action.

Conclusion and Future Directions

This compound represents a significant advancement in the development of α2-adrenoceptor agonists for analgesia. Its pharmacological profile is uniquely tailored for spinal administration, offering potent, localized pain relief with a markedly improved safety margin compared to systemically active compounds like dexmedetomidine and clonidine.[1][9] The key to its profile is its polar nature, which restricts its movement from the intrathecal space, thereby minimizing CNS and cardiovascular side effects.[4][5] The synergistic interaction with local anesthetics further enhances its therapeutic potential for spinal anesthesia and postoperative pain management.[7][8]

The comprehensive preclinical data strongly support the continued development of this compound as a novel therapeutic agent for indications where targeted, potent analgesia is required without the liability of systemic α2-adrenergic effects.

References

-

This compound – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. UTUPub. Available from: [Link]

-

This compound – an alpha2-adrenoceptor agonist for spinal analgesia : analgesic effect and safety in preclinical in vivo models. UTUPub. [2021-01-29]. Available from: [Link]

-

Pertovaara, A. Antinociceptive Properties of this compound (MPV‐2426), a Novel α2‐Adrenoceptor Agonist. CNS Drug Reviews. Available from: [Link]

-

Lehtimäki, J., et al. In vitro and in vivo profiling of this compound, a novel potent alpha(2)-adrenoceptor agonist with local mode of action. European Journal of Pharmacology. [2008-12-03]. Available from: [Link]

-

Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare. Available from: [Link]

-

Leino, T., et al. Effects of this compound, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives. Available from: [Link]

-

Leino, T., et al. This compound - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. Naunyn-Schmiedeberg's Archives of Pharmacology. [2020-09-05]. Available from: [Link]

-

Effects of this compound, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Semantic Scholar. Available from: [Link]

-

In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. SpringerLink. Available from: [Link]

-

In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [2019-03-18]. Available from: [Link]

-

In vitro and in vivo profiling of this compound, a novel potent α2-adrenoceptor agonist with local mode of action. ResearchGate. [2025-08-06]. Available from: [Link]

-

Leino, T., et al. Pharmacological profile of intrathecal this compound, a alpha2-adrenoceptor agonist, in rodent models. Naunyn-Schmiedeberg's Archives of Pharmacology. [2009 Oct 14]. Available from: [Link]

-

In vivo analgesic activity: Significance and symbolism. IKSAD Global. [2025-06-22]. Available from: [Link]

-

α-Adrenoceptor assays. PubMed. Available from: [Link]

-

Leino, T., et al. Effects of this compound, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives. [2021 Aug]. Available from: [Link]

-

Campoli-Richards, D.M., et al. Famotidine. An updated review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in peptic ulcer disease and other allied diseases. Drugs. Available from: [Link]

-

Videtta, V., et al. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

-

Famotidine User Reviews & Ratings. Drugs.com. Available from: [Link]

-

Effects of this compound, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor functio. UTUPub. Available from: [Link]

-

Giovannitti, J.A., et al. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress. Available from: [Link]

-

Famotidine (Pepcid, Zantac 360) Reviews & Ratings by Patients. WebMD. Available from: [Link]

-

Famotidine: Side effects, dosage, uses, and more. Medical News Today. Available from: [Link]

-

Omeprazole vs. Famotidine for GERD: Which One Is Better?. GoodRx. Available from: [Link]

-

Weerink, M.A.S., et al. Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine. Clinical Pharmacokinetics. Available from: [Link]

Sources

- 1. utupub.fi [utupub.fi]

- 2. This compound – an alpha2-adrenoceptor agonist for spinal analgesia : analgesic effect and safety in preclinical in vivo models - UTUPub [utupub.fi]

- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antinociceptive Properties of this compound (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo profiling of this compound, a novel potent alpha(2)-adrenoceptor agonist with local mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of this compound, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs | Semantic Scholar [semanticscholar.org]

- 9. Pharmacological profile of intrathecal this compound, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]

- 13. scielo.br [scielo.br]

- 14. utupub.fi [utupub.fi]

Fadolmidine's Role in Nociceptive Processing: A Technical Guide for Spinal Analgesia Development

Executive Summary

Fadolmidine (also known as MPV-2426) is a novel, highly selective α₂-adrenoceptor agonist engineered for targeted spinal analgesia.[1][2] Its distinct physicochemical properties, particularly its polarity and resultant poor penetration of the blood-brain barrier, confer a pharmacological profile that is markedly different from traditional α₂-agonists like clonidine and dexmedetomidine.[1][3][4] When administered intrathecally, this compound provides potent, dose-dependent antinociception across various pain modalities, including thermal, mechanical, and visceral pain, with an efficacy comparable to dexmedetomidine.[1][5][6] The critical advantage of this compound lies in its localized action within the spinal cord, which translates to a significantly improved safety profile, characterized by minimal sedative and hemodynamic side effects at therapeutic doses.[1][7][8][9] This guide provides an in-depth analysis of this compound's mechanism of action, its preclinical efficacy and safety data, and the experimental protocols essential for its evaluation, positioning it as a promising candidate for next-generation spinal pain management.

Introduction: The Rationale for a Spinally-Restricted α₂-Agonist

The activation of α₂-adrenoceptors in the dorsal horn of the spinal cord is a well-established strategy for producing profound analgesia.[7] Agonists at these receptors mimic the effects of the descending noradrenergic inhibitory pathways, effectively dampening the transmission of nociceptive signals to higher brain centers. However, the clinical utility of systemic α₂-agonists like clonidine and dexmedetomidine is often constrained by dose-limiting side effects, including sedation, hypotension, and bradycardia, which arise from their action on α₂-adrenoceptors in the brain and periphery.[7][8][10]

This compound was specifically developed to overcome this limitation. As a polar molecule, it exhibits poor lipid solubility, which severely restricts its ability to cross the blood-brain barrier and disseminate systemically from the site of intrathecal (i.t.) or epidural injection.[1][3][7] This pharmacokinetic profile creates a "segmentally restricted" analgesic effect, concentrating its therapeutic action at the spinal level while minimizing undesirable supraspinal and peripheral effects.[1][5]

Physicochemical and Pharmacological Properties

This compound is a full agonist at all three human α₂-adrenoceptor subtypes (α₂ₐ, α₂₈, α₂ₑ) but does not show significant subtype selectivity.[1][3] Its high affinity and potent activation of these receptors are fundamental to its analgesic efficacy.

| Property | Value | Source |

| IUPAC Name | 3-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1H-inden-5-ol | [11] |

| Molecular Formula | C₁₃H₁₄N₂O | [2][11] |

| Molecular Weight | 214.26 g/mol | [2][11] |

| CAS Number | 189353-31-9 | [2][11] |

| Primary Target | α₂-Adrenergic Receptors | [1][2] |

| Agonist Efficacy | Full Agonist at α₂ₐ, α₂₈, and α₂ₑ subtypes | [3] |

Core Mechanism of Action in Spinal Nociceptive Processing

This compound exerts its antinociceptive effects primarily within the dorsal horn of the spinal cord through a dual mechanism involving both presynaptic and postsynaptic α₂-adrenoceptors.

-

Presynaptic Inhibition: this compound binds to α₂-adrenoceptors located on the central terminals of primary afferent nociceptors (Aδ and C fibers). This binding, via Gᵢ/ₒ protein coupling, inhibits voltage-gated calcium channels, thereby reducing the influx of Ca²⁺ necessary for vesicle fusion and the release of excitatory neurotransmitters such as glutamate and substance P into the synaptic cleft.

-

Postsynaptic Hyperpolarization: On postsynaptic dorsal horn neurons, this compound activates α₂-adrenoceptors, which leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting efflux of K⁺ hyperpolarizes the neuronal membrane, increasing the threshold for firing and making the neuron less responsive to incoming excitatory signals.

The net result is a powerful inhibition of nociceptive signal transmission from the periphery to the brain, producing analgesia.

Caption: this compound's dual inhibitory mechanism in the spinal dorsal horn.

Preclinical Efficacy and Safety Profile

Antinociceptive Efficacy

Extensive preclinical studies in rodent and canine models have validated the potent antinociceptive effects of intrathecally administered this compound.

-

Pain Models: this compound demonstrates dose-dependent efficacy in models of acute thermal pain (tail-flick), inflammatory pain (carrageenan-induced hyperalgesia), postoperative incisional pain, and neuropathic pain (spinal nerve ligation).[1][5][6]

-

Potency: Its antinociceptive potency following intrathecal administration is generally equal to that of dexmedetomidine.[1][6]

-

Route of Administration: The analgesic effect is profound when delivered spinally (intrathecal or epidural) but weak to nonexistent when administered peripherally, underscoring its localized mechanism of action.[1][7] An exception may be in pain states involving sympathetic nerve injury.[1]

The this compound Advantage: A Superior Safety Profile

The key differentiator for this compound is its significantly improved side effect profile compared to systemically active α₂-agonists. This is a direct consequence of its low permeability across the blood-brain barrier, resulting in very low plasma concentrations after intrathecal administration.[7][12][13]

| Adverse Effect | This compound (Intrathecal) | Dexmedetomidine (Intrathecal) | Clonidine (Intrathecal) |

| Sedation | Significantly less at equianalgesic doses[1][5][6] | Pronounced | Pronounced |

| Hypotension | Minor to no effect at analgesic doses[1][7][14] | Significant | Significant |

| Bradycardia | Minor effect (some heart rate decrease)[7][14] | Significant | Significant |

| Motor Impairment | No suppression of motoneurons at analgesic doses[1] | Can occur at higher doses | Can occur at higher doses |

These results strongly suggest that intrathecal this compound can provide potent analgesia without the clinically significant sedation and cardiovascular depression that limit the use of other α₂-agonists.[9][14]

Synergistic Potential as an Anesthetic Adjuvant

This compound has shown significant promise as an adjuvant to other classes of drugs used in spinal anesthesia, offering the potential for multimodal analgesia and dose-sparing effects.

Interaction with Local Anesthetics (e.g., Bupivacaine)

When co-administered intrathecally with bupivacaine, this compound produces a synergistic antinociceptive effect.[7][12] This combination leads to:

-

Increased magnitude and duration of the sensory block.[12][13]

-

Prolonged motor block , which can be beneficial for certain surgical procedures.[12][13]

-

The ability to reduce the required doses of both drugs , enhancing the overall safety margin.[12]

-

Crucially, this enhanced analgesia is achieved without inducing hypotension , a common side effect of bupivacaine.[12][13][15]

Interaction with Opioids (e.g., Morphine)

Combining intrathecal this compound with morphine has been shown to provide significantly prolonged antinociception compared to morphine alone, without inducing the sedative effects seen with dexmedetomidine.[16] This suggests a potential role in reducing opioid requirements and their associated side effects in postoperative settings.

Caption: Synergistic workflow of intrathecal this compound and bupivacaine.

Key Experimental Methodologies

The characterization of this compound relies on established, self-validating preclinical models. The following protocols are foundational for assessing spinal antinociceptive agents.

Protocol: Intrathecal Catheterization in Rats

Causality: This surgical procedure is essential for the precise and repeatable delivery of test compounds directly to the lumbar spinal cord, bypassing systemic circulation and the blood-brain barrier to isolate the spinal effects of a drug.

-

Anesthesia: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

-

Incision: Make a small incision over the cisterna magna at the base of the skull.

-

Catheter Insertion: Carefully insert a length of polyethylene tubing (PE-10) through the atlanto-occipital membrane and guide it caudally down the subarachnoid space to the lumbar enlargement (typically 8.5 cm).

-

Securing: Suture the catheter in place to the neck musculature and externalize the free end on the top of the head.

-

Post-Operative Recovery: Allow the animal to recover for 5-7 days. Confirm proper placement by observing transient hind-limb paralysis following a small injection of lidocaine. Animals without successful paralysis should be excluded.

Protocol: Assessment of Thermal Nociception (Tail-Flick Test)

Causality: This test measures the latency of a spinal reflex to a thermal stimulus, providing a quantitative measure of acute pain sensitivity. An increase in latency indicates an antinociceptive effect.

-

Acclimation: Place the rat in a restraining device, allowing its tail to hang freely.

-

Baseline Measurement: Focus a beam of high-intensity light onto the ventral surface of the tail (approx. 3-4 cm from the tip). Measure the time (in seconds) it takes for the rat to "flick" its tail out of the beam. This is the baseline latency. Average 2-3 baseline readings.

-

Drug Administration: Administer this compound (e.g., 0.25-10 µg) or vehicle control intrathecally via the pre-implanted catheter.[6]

-

Post-Drug Measurement: At set time points (e.g., 15, 30, 60, 90, 120 minutes) post-injection, re-measure the tail-flick latency.

-

Cut-off Time: Implement a cut-off time (e.g., 10-15 seconds) to prevent tissue damage. If the rat does not respond by the cut-off, remove the tail and record the maximum latency.

-

Data Analysis: Convert latency data to a percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Protocol: Assessment of Mechanical Allodynia (Von Frey Filament Test)

Causality: This assay is critical for evaluating efficacy in neuropathic or inflammatory pain states, which are characterized by hypersensitivity to normally innocuous mechanical stimuli. An increase in the paw withdrawal threshold indicates an anti-allodynic effect.

-

Model Induction: Induce neuropathic pain (e.g., via spinal nerve ligation) or inflammatory pain (e.g., via intraplantar carrageenan injection) in catheterized rats.

-

Acclimation: Place the animal on an elevated mesh floor and allow it to acclimate for at least 15-20 minutes.

-

Baseline Measurement: Apply a series of calibrated von Frey filaments with logarithmically increasing stiffness to the plantar surface of the affected hind paw. Determine the 50% paw withdrawal threshold (in grams) using the up-down method.

-

Drug Administration: Administer this compound or vehicle control intrathecally.

-

Post-Drug Measurement: Re-assess the 50% paw withdrawal threshold at various time points post-injection.

-

Data Analysis: Compare the post-drug withdrawal thresholds to the baseline values to determine the magnitude and duration of the anti-allodynic effect.

Conclusion and Future Perspectives

This compound represents a significant advancement in the development of spinally-acting analgesics. Its unique pharmacokinetic profile, which confines its potent α₂-adrenoceptor agonism to the spinal cord, successfully dissociates profound antinociception from the problematic systemic side effects of sedation and hypotension.[1][9] Preclinical data robustly support its efficacy in diverse pain models and highlight its powerful synergistic relationship with local anesthetics, positioning it as an ideal adjuvant for spinal anesthesia.[12][13]

Future research should focus on clinical trials to confirm these preclinical findings in human subjects, particularly in the context of postoperative pain management. The development of this compound could lead to safer and more effective regional anesthesia techniques, reduce reliance on systemic opioids, and ultimately improve patient outcomes following surgery.

References

-

Pertovaara, A. (2004). Antinociceptive Properties of this compound (MPV‐2426), a Novel α2‐Adrenoceptor Agonist. CNS Drug Reviews, 10(2), 117-126. [Link]

-

Leino, T. (2021). This compound – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. University of Turku. [Link]

-

Leino, T., Viitamaa, T., Salonen, J. S., Pesonen, U., & Haapalinna, A. (2021). Effects of this compound, an α2-adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives, 9(4), e00830. [Link]

-

Xu, M., Kontinen, V. K., & Kalso, E. (2000). Effects of radolmidine, a novel alpha2-adrenergic agonist compared with dexmedetomidine in different pain models in the rat. Anesthesiology, 93(2), 475-481. [Link]

-

Lehtimäki, J., Leino, T., Koivisto, A., Viitamaa, T., Lehtimäki, T., Haapalinna, A., Kuokkanen, K., & Virtanen, R. (2008). In vitro and in vivo profiling of this compound, a novel potent alpha(2)-adrenoceptor agonist with local mode of action. European Journal of Pharmacology, 601(1-3), 82-89. [Link]

-

Niemi, R., Huuskonen, J., Laine, K., & Järvinen, T. (2005). Synthesis, hydrolysis, and intraocular pressure lowering effects of this compound prodrugs. International Journal of Pharmaceutics, 295(1-2), 121-127. [Link]

-

Lehtimäki, J., et al. (2008). In vitro and in vivo profiling of this compound, a novel potent α2-adrenoceptor agonist with local mode of action. ResearchGate. [Link]

-

Leino, T., et al. (2021). Effects of this compound, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Semantic Scholar. [Link]

-

Leino, T. (2021). This compound – an alpha2-adrenoceptor agonist for spinal analgesia : analgesic effect and safety in preclinical in vivo models. UTUPub. [Link]

-

Xu, M., Kontinen, V. K., & Kalso, E. (2000). Effects of radolmidine, a novel alpha2-adrenergic agonist compared with dexmedetomidine in different pain models in the rat. PubMed. [Link]

-

Copie, R. G., et al. (2025). Modulation of spinal morphine pharmacokinetics and antinociception by α2-adrenergic agonists in the male rat. PubMed. [Link]

-

Lehtimäki, J., et al. (2020). This compound - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. PubMed. [Link]

-

Leino, T., et al. (2021). Effects of this compound, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. PubMed Central. [Link]

-

Leino, T., et al. (2009). Pharmacological profile of intrathecal this compound, a alpha2-adrenoceptor agonist, in rodent models. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Lehtimäki, J., et al. (2020). This compound – Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound hydrochloride, (R)-. PubChem Compound Database. [Link]

-

Lv, X., et al. (2020). Mechanisms of Dexmedetomidine in Neuropathic Pain. Frontiers in Neuroscience. [Link]

Sources

- 1. Antinociceptive Properties of this compound (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro and in vivo profiling of this compound, a novel potent alpha(2)-adrenoceptor agonist with local mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of radolmidine, a novel alpha2 -adrenergic agonist compared with dexmedetomidine in different pain models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. utupub.fi [utupub.fi]

- 8. This compound – an alpha2-adrenoceptor agonist for spinal analgesia : analgesic effect and safety in preclinical in vivo models - UTUPub [utupub.fi]

- 9. Pharmacological profile of intrathecal this compound, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Mechanisms of Dexmedetomidine in Neuropathic Pain [frontiersin.org]

- 11. This compound | C13H14N2O | CID 6433098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Effects of this compound, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of this compound, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs | Semantic Scholar [semanticscholar.org]

- 16. Modulation of spinal morphine pharmacokinetics and antinociception by α2-adrenergic agonists in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Fadolmidine: A Technical Guide to a Novel Alpha-2 Adrenergic Agonist for Somatic and Visceral Pain Management

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fadolmidine (formerly MPV-2426) is a potent and highly selective alpha-2 adrenoceptor agonist that has demonstrated significant promise in preclinical models for the management of both somatic and visceral pain.[1] Developed specifically for spinal analgesia, its unique pharmacokinetic profile, characterized by poor blood-brain barrier penetration, offers a localized analgesic effect with a demonstrably wider safety margin compared to other alpha-2 agonists like clonidine and dexmedetomidine.[1][2][3] This technical guide provides an in-depth exploration of this compound, from its molecular mechanism of action to its preclinical efficacy and safety profile, offering valuable insights for researchers and drug development professionals in the field of pain management.

Introduction: The Unmet Need in Pain Management and the Role of Alpha-2 Adrenergic Agonists

The management of moderate to severe pain, particularly chronic somatic and visceral pain, remains a significant clinical challenge. While opioids are effective, their use is often limited by significant side effects, including respiratory depression, sedation, and the potential for tolerance and addiction.[4] This has driven the search for alternative and adjunct analgesic agents. Alpha-2 (α2) adrenoceptor agonists have emerged as a promising therapeutic class, known to modulate nociceptive signaling in the central nervous system.[5][6] These agents, including clonidine and dexmedetomidine, have been used in anesthesia and pain management for their analgesic and opioid-sparing effects.[4][5][7] However, their systemic administration is often associated with dose-limiting side effects such as hypotension, bradycardia, and sedation.[2][8]

This compound represents a next-generation α2-adrenoceptor agonist designed to overcome these limitations. Its development has been focused on delivering potent, localized analgesia via spinal administration, thereby minimizing systemic exposure and associated adverse effects.[2][8]

Mechanism of Action: Targeting Spinal Alpha-2 Adrenoceptors

This compound exerts its analgesic effects primarily through the activation of α2-adrenoceptors in the dorsal horn of the spinal cord.

Signaling Pathway

Activation of presynaptic α2-adrenoceptors on the terminals of primary afferent nociceptors inhibits the release of excitatory neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP). This is achieved through the inhibition of voltage-gated calcium channels. On postsynaptic neurons in the dorsal horn, α2-adrenoceptor activation leads to hyperpolarization via the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, thereby reducing neuronal excitability and dampening the transmission of pain signals to higher brain centers.

Caption: this compound's dual mechanism of action in the spinal dorsal horn.

Receptor Selectivity

This compound is a highly selective agonist for α2-adrenoceptors, though it does not exhibit significant subtype selectivity.[1] This high selectivity contributes to its potent analgesic effects.

Efficacy in Somatic and Visceral Pain Models

Preclinical studies have consistently demonstrated the efficacy of intrathecally administered this compound in a variety of animal models of pain.

Somatic Pain

Somatic pain originates from tissues such as the skin, muscles, joints, and bones. This compound has shown dose-dependent antinociceptive effects in models of:

-